CGP77675

Beschreibung

Eigenschaften

IUPAC Name |

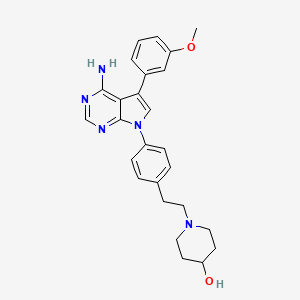

1-[2-[4-[4-amino-5-(3-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]ethyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O2/c1-33-22-4-2-3-19(15-22)23-16-31(26-24(23)25(27)28-17-29-26)20-7-5-18(6-8-20)9-12-30-13-10-21(32)11-14-30/h2-8,15-17,21,32H,9-14H2,1H3,(H2,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPXZZWTHIZICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN(C3=NC=NC(=C23)N)C4=CC=C(C=C4)CCN5CCC(CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178033 | |

| Record name | CGP-77675 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234772-64-6 | |

| Record name | CGP-77675 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234772646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-77675 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-77675 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQH27E0WRV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CGP77675: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP77675 is a potent and orally active small molecule inhibitor primarily targeting the Src family of non-receptor tyrosine kinases. These kinases are critical regulators of a multitude of cellular processes, including proliferation, differentiation, motility, and survival. Dysregulation of Src family kinase (SFK) activity is frequently implicated in the pathogenesis of various cancers and other diseases, making them a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its target profile, downstream signaling effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of Src Family Kinases

This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of Src family kinases, thereby preventing the phosphorylation of substrate proteins. The Src family includes nine members: Src, Yes, Fyn, Fgr, Lck, Hck, Blk, Lyn, and Frk.[1][2] this compound has demonstrated potent inhibitory activity against Src, a key member of this family.

The primary mechanism involves this compound binding to the ATP-binding pocket of the Src kinase domain. This prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on substrate proteins, effectively blocking the downstream signaling cascades that are dependent on Src kinase activity. This inhibition affects both the autophosphorylation of Src and the phosphorylation of its various cellular substrates.[1][3][4][5][6]

Target Profile and Potency

This compound has been characterized as a potent inhibitor of Src family kinases with additional activity against other tyrosine kinases. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 Value | Notes |

| Src (Peptide Substrate Phosphorylation) | 5 - 20 nM | Inhibition of the phosphorylation of synthetic peptide substrates by purified Src kinase.[1][3][4] |

| Src (Autophosphorylation) | 40 nM | Inhibition of the autophosphorylation of purified Src kinase.[1][3][4] |

| Chicken Src | 20 nM | IC50 value obtained using chicken-derived Src.[1][3] |

| v-Abl | 310 nM | A non-receptor tyrosine kinase.[1][3] |

| Lck | 290 nM | A member of the Src family of tyrosine kinases.[1][3] |

| EGFR | 150 nM | Epidermal Growth Factor Receptor, a receptor tyrosine kinase.[1] |

| KDR (VEGFR2) | 1.0 µM | Kinase insert domain receptor, a receptor tyrosine kinase involved in angiogenesis.[1] |

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used.

Downstream Signaling Pathways

The inhibition of Src family kinases by this compound leads to the modulation of several downstream signaling pathways that are critical for cellular function and disease progression.

Inhibition of Focal Adhesion Signaling

A primary consequence of Src inhibition is the disruption of focal adhesion signaling. Src plays a pivotal role in the phosphorylation of key focal adhesion proteins, including Focal Adhesion Kinase (FAK) and Paxillin. This compound has been shown to potently inhibit the tyrosine phosphorylation of both FAK and paxillin in cellular assays.[1][2][3]

References

CGP77675: A Technical Whitepaper on a Potent Src Family Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP77675 is a potent, orally active small molecule inhibitor of the Src family of non-receptor tyrosine kinases.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and its applications in biomedical research. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are illustrated using detailed diagrams.

Introduction

The Src family of kinases (SFKs) are key regulators of a wide array of cellular processes, including proliferation, differentiation, survival, and migration.[2] Dysregulation of SFK activity has been implicated in the pathogenesis of various diseases, notably cancer and osteoporosis.[1][2] this compound has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of SFKs and as a potential therapeutic agent.

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of ATP binding to the catalytic domain of Src family kinases. This inhibition prevents the autophosphorylation of Src and the subsequent phosphorylation of its downstream substrates, thereby blocking the propagation of signaling cascades.

Biochemical and Cellular Activity

The inhibitory potency of this compound has been characterized in a variety of in vitro and cellular assays. The compound demonstrates high affinity for Src and other SFKs, as well as activity against other related tyrosine kinases.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | Assay Type | IC50 | Reference |

| Purified Src | Peptide Substrate Phosphorylation | 5-20 nM | [3][4][5] |

| Purified Src | Autophosphorylation | 40 nM | [3][4][5] |

| c-Src | 20 nM | [1][2] | |

| Lck | 290 nM | [1][3] | |

| c-Yes | Low nM | [6] | |

| v-Abl | 310 nM | [1][3] | |

| EGFR | 150 nM | [1] | |

| KDR (VEGFR2) | 1.0 µM | [1] | |

| FAK | 200 nM | [5] | |

| Cdc2 | >10 µM | [5] |

Table 2: Cellular Activity of this compound

| Cellular Process | Cell Type/Model | Effect | IC50 | Reference |

| Tyrosine Phosphorylation of FAK | IC8.1 Cells | Inhibition | 0.2 µM | [3] |

| Tyrosine Phosphorylation of Paxillin | IC8.1 Cells | Inhibition | 0.5 µM | [3] |

| Tyrosine Phosphorylation of Src | IC8.1 Cells | Inhibition | 5.7 µM | [3] |

| Parathyroid Hormone-Induced Bone Resorption | Rat Fetal Long Bone Cultures | Inhibition | 0.8 µM | [1][3] |

Signaling Pathways Modulated by this compound

By inhibiting Src family kinases, this compound modulates several critical downstream signaling pathways. The following diagram illustrates the central role of Src in cellular signaling and the mechanism of its inhibition by this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinases.

General Protocol:

-

Enzyme and Substrate Preparation: Purified recombinant kinase is prepared. A specific peptide substrate for the kinase is synthesized or obtained commercially.

-

Reaction Mixture: The kinase, peptide substrate, and ATP (often radiolabeled with ³²P or ³³P) are combined in a reaction buffer.

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixtures.

-

Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved by methods such as filter binding assays (to capture the radiolabeled peptide) followed by scintillation counting, or by using fluorescence-based detection methods.

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Cellular Tyrosine Phosphorylation Assays

Objective: To assess the effect of this compound on the phosphorylation of intracellular proteins.

General Protocol:

-

Cell Culture and Treatment: A suitable cell line (e.g., IC8.1 osteoclast-like cells) is cultured under standard conditions. The cells are then treated with varying concentrations of this compound for a specified period.

-

Cell Lysis: The cells are washed and then lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

Immunoprecipitation (Optional): To analyze the phosphorylation of a specific protein, the protein of interest can be immunoprecipitated from the cell lysates using a specific antibody.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-FAK). A second primary antibody against the total amount of the target protein is used as a loading control.

-

Detection and Analysis: The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. The band intensities are quantified, and the level of phosphorylation is normalized to the total protein level.

Applications in Research

This compound is a versatile tool in various research areas:

-

Oncology: Investigating the role of Src in tumor growth, metastasis, and resistance to therapy.[7]

-

Osteoporosis Research: Studying the function of Src in osteoclast activity and bone resorption.[1][3]

-

Stem Cell Biology: Used in combination with other inhibitors, such as the GSK3 inhibitor CHIR99021, to maintain the pluripotency of mouse embryonic stem cells.[4][8] This "alternative 2i" method provides a valuable tool for stem cell research.[4]

The following diagram illustrates the workflow for utilizing this compound in cancer cell stemness research.

Conclusion

This compound is a well-characterized and potent inhibitor of Src family kinases. Its utility in elucidating the complex roles of SFKs in health and disease is well-documented. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting its mechanism of action, quantitative activity, and key applications. The provided experimental frameworks and pathway diagrams serve as a valuable resource for designing and interpreting studies involving this important research tool.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. stemcell.com [stemcell.com]

- 6. caymanchem.com [caymanchem.com]

- 7. CGP-77675 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. CGP-77675|234772-64-6|COA [dcchemicals.com]

CGP77675: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Potent and Selective Src Family Kinase Inhibitor

Introduction

CGP77675 is a potent and selective, orally active inhibitor of the Src family of non-receptor tyrosine kinases (SFKs).[1] SFKs are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, survival, adhesion, and migration. Dysregulation of Src signaling has been implicated in the pathogenesis of various diseases, particularly in cancer progression, metastasis, and metabolic bone diseases like osteoporosis.[1][2] This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been evaluated against a panel of kinases and in various cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Substrate/Condition |

| Purified Src | 5 - 20 | Peptide Substrates |

| Purified Src | 40 | Autophosphorylation |

| Chicken Src | 20 | poly-Glu-Tyr |

| c-Src | 20 | poly-Glu-Tyr |

| v-Abl | 310 | Not Specified |

| Lck | 290 | Not Specified |

| EGFR | 150 | Not Specified |

| KDR (VEGFR2) | 1000 | Not Specified |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.[3][1]

Table 2: Cellular Activity

| Cellular Process/Target | Cell Line | IC50 (µM) |

| Tyrosine Phosphorylation of FAK | IC8.1 | 0.2 |

| Tyrosine Phosphorylation of Paxillin | IC8.1 | 0.5 |

| Tyrosine Phosphorylation of Src | IC8.1 | 5.7 |

| Parathyroid Hormone-Induced Bone Resorption | Rat Fetal Long Bone Cultures | 0.8 |

These values demonstrate the inhibitor's effect on intracellular signaling and function.[3]

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site on the kinase domain of Src family members. This prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby blocking the downstream signaling cascades that are dependent on Src kinase activity. A key indicator of Src activation is the autophosphorylation at tyrosine 416 (Tyr416). This compound effectively inhibits this autophosphorylation, locking Src in its inactive conformation.

Signaling Pathways

This compound modulates several critical signaling pathways implicated in cancer and bone metabolism.

Caption: this compound inhibits Src, blocking multiple downstream oncogenic signaling pathways.

In cancer, Src is a central node that integrates signals from receptor tyrosine kinases (RTKs) and integrins to drive cell proliferation, survival, migration, and angiogenesis. By inhibiting Src, this compound can attenuate these oncogenic processes.

Caption: this compound inhibits Src-mediated phosphorylation of FAK and Paxillin.

Focal Adhesion Kinase (FAK) and Paxillin are key substrates of Src that are critical for cell adhesion and migration. This compound potently inhibits the phosphorylation of FAK and paxillin, disrupting the formation of focal adhesions and impeding cell motility.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

In Vitro Src Kinase Assay (Radiometric)

This assay measures the direct inhibitory effect of this compound on the catalytic activity of purified Src kinase.

Materials:

-

Purified, active Src kinase

-

Src-specific peptide substrate (e.g., cdc2-derived peptide)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, purified Src kinase, and the peptide substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km for the kinase.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Dry the paper and place it in a scintillation vial with scintillation fluid.

-

Measure the amount of incorporated ³²P using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on the phosphorylation status of Src and its downstream substrates in a cellular context.

Materials:

-

Cell line of interest (e.g., IC8.1 osteoclast-like cells)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src, anti-phospho-FAK (Tyr397), anti-total-FAK, anti-phospho-paxillin (Tyr118), anti-total-paxillin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Bone Resorption Assay (Pit Assay)

This assay assesses the ability of this compound to inhibit osteoclast-mediated bone resorption.

Materials:

-

Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells)

-

Osteoclast differentiation medium (containing M-CSF and RANKL)

-

Bone-like substrate (e.g., dentine slices, bone slices, or calcium phosphate-coated plates)

-

This compound stock solution (in DMSO)

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Staining solution for resorption pits (e.g., Toluidine Blue)

-

Microscope with imaging software

Procedure:

-

Seed osteoclast precursor cells onto the bone-like substrate in the presence of osteoclast differentiation medium.

-

Allow the cells to differentiate into mature, multinucleated osteoclasts over several days.

-

Treat the mature osteoclasts with various concentrations of this compound or DMSO.

-

Continue the culture for an additional period (e.g., 24-48 hours) to allow for bone resorption.

-

Remove the cells from the substrate (e.g., by sonication or treatment with bleach).

-

Stain the substrate with Toluidine Blue to visualize the resorption pits.

-

Capture images of the pits using a microscope.

-

Quantify the total area of resorption pits using image analysis software.

-

Calculate the percentage of inhibition of bone resorption at each this compound concentration.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for evaluating this compound.

Caption: A typical workflow for the in vitro evaluation of this compound.

References

CGP77675: An In-depth Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP77675 is a potent and selective, orally active inhibitor of the Src family of non-receptor tyrosine kinases.[1][2] This document provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative inhibitory data, and its effects on key signaling pathways. Detailed experimental methodologies for assays used to characterize this inhibitor are also provided, along with visual representations of the relevant signaling cascades and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that has demonstrated significant activity against Src family kinases (SFKs).[1][2] SFKs are crucial regulators of a multitude of cellular processes, including cell proliferation, differentiation, survival, and migration.[3] Dysregulation of Src kinase activity has been implicated in various pathologies, most notably in cancer and osteoporosis.[3] this compound exerts its biological effects by targeting the catalytic activity of Src, thereby modulating downstream signaling pathways.

Quantitative Biological Activity

The inhibitory activity of this compound has been quantified against a panel of kinases and in various cell-based assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| c-Src (peptide substrate) | 5 - 20 | Kinase Assay | [1] |

| c-Src (autophosphorylation) | 40 | Kinase Assay | [1] |

| Lck | 290 | Kinase Assay | [1] |

| v-Abl | 310 | Kinase Assay | [1] |

| KDR (VEGFR2) | 1000 | Kinase Assay | [1] |

| EGFR | 150 | Kinase Assay | [1] |

Table 2: Cellular Activity of this compound

| Biological Activity | IC50 (µM) | Cell/System | Reference |

| Inhibition of Bone Resorption | 0.8 | Rat fetal long bone cultures | [2] |

| Inhibition of Fak phosphorylation | 0.2 | IC8.1 cells | [2] |

| Inhibition of Paxillin phosphorylation | 0.5 | IC8.1 cells | [2] |

| Inhibition of Src phosphorylation | 5.7 | IC8.1 cells | [2] |

Mechanism of Action and Signaling Pathways

This compound primarily functions by inhibiting the kinase activity of Src. This inhibition prevents the phosphorylation of key downstream substrates, thereby disrupting signaling cascades involved in various cellular functions.

Src Signaling in Bone Resorption

In osteoclasts, Src is a critical component of the signaling pathway that regulates bone resorption. Upon activation, Src phosphorylates downstream targets such as Focal Adhesion Kinase (FAK) and paxillin, which are essential for the formation of the ruffled border and the cytoskeletal organization required for bone degradation. By inhibiting Src, this compound disrupts this process, leading to a reduction in bone resorption.

Caption: Inhibition of Src by this compound disrupts downstream signaling to FAK and paxillin, ultimately blocking bone resorption by osteoclasts.

Role in Embryonic Stem Cell Self-Renewal

Interestingly, this compound, in combination with a GSK-3 inhibitor (CHIR99021), has been shown to maintain the self-renewal and pluripotency of mouse embryonic stem cells (mESCs). This "alternative 2i" method highlights a role for Src signaling in the regulation of stem cell fate.

Caption: this compound, by inhibiting Src and consequently the MEK/ERK pathway, promotes mESC self-renewal in combination with GSK-3 inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound. These protocols are based on standard laboratory procedures and information inferred from published data.

In Vitro Src Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the phosphorylation of a peptide substrate by purified c-Src kinase.

Materials:

-

Purified recombinant c-Src enzyme

-

Src-specific peptide substrate (e.g., poly-Glu-Tyr or a custom peptide)

-

This compound

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microcentrifuge tube, combine the purified c-Src enzyme, the peptide substrate, and the diluted this compound or vehicle control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Caption: A streamlined workflow for determining the in vitro inhibitory activity of this compound against Src kinase.

Osteoclast-Mediated Bone Resorption Assay

This assay assesses the effect of this compound on the bone-resorbing activity of osteoclasts cultured on a bone-like substrate.

Materials:

-

Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells)

-

RANKL and M-CSF to induce osteoclast differentiation

-

Bone slices or dentine discs

-

This compound

-

Cell culture medium (e.g., α-MEM with 10% FBS)

-

Toluidine blue or other staining solution for resorption pits

-

Microscope with imaging software

Procedure:

-

Culture osteoclast precursor cells on bone slices in the presence of RANKL and M-CSF to induce differentiation into mature osteoclasts.

-

Once mature osteoclasts are formed, treat the cells with various concentrations of this compound or vehicle control.

-

Continue the culture for several days (e.g., 5-7 days) to allow for bone resorption.

-

Remove the cells from the bone slices by sonication or with a soft brush.

-

Stain the bone slices with toluidine blue to visualize the resorption pits.

-

Capture images of the resorption pits using a microscope.

-

Quantify the total area of resorption for each condition using image analysis software.

-

Calculate the percentage of inhibition of bone resorption and determine the IC50 value.

Western Blot Analysis of FAK and Paxillin Phosphorylation

This method is used to determine the effect of this compound on the phosphorylation status of the Src substrates FAK and paxillin in a cellular context.

Materials:

-

Cell line expressing Src (e.g., IC8.1 cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phospho-FAK (Tyr397), total FAK, phospho-paxillin (Tyr118), and total paxillin

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture the cells to a suitable confluency.

-

Treat the cells with different concentrations of this compound or vehicle for a specified time.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies against the phosphorylated and total forms of FAK and paxillin.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated FAK and paxillin compared to the total protein levels.

Conclusion

This compound is a well-characterized inhibitor of Src family kinases with potent activity in both in vitro and cellular assays. Its ability to suppress bone resorption and influence stem cell pluripotency underscores the therapeutic potential of targeting Src signaling. The data and protocols presented in this guide provide a valuable resource for researchers and professionals in the fields of cancer biology, bone metabolism, and regenerative medicine who are interested in the study and application of Src inhibitors.

References

CGP77675 Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP77675 is a potent and orally active small molecule inhibitor primarily targeting the Src family of non-receptor tyrosine kinases.[1][2][3][4] By arresting the catalytic activity of these crucial signaling proteins, this compound modulates a cascade of downstream cellular events, profoundly impacting processes such as cell adhesion, migration, proliferation, and differentiation. This technical guide provides an in-depth exploration of the this compound signaling pathway, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the core signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of targeting Src-mediated signaling in oncology, immunology, and other disease areas.

Introduction to the this compound Signaling Pathway

The Src family of kinases (SFKs) are key transducers of extracellular signals that regulate a multitude of cellular functions.[5] Their activation is initiated by a variety of upstream stimuli, including growth factor receptors and integrin-mediated cell adhesion.[5][6] Upon activation, SFKs phosphorylate a host of downstream substrates, thereby initiating signaling cascades that control vital cellular processes.

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of SFKs, thereby preventing the phosphorylation of their substrates.[1] This inhibition disrupts the normal downstream signaling events, leading to the observed physiological effects. One of the most well-characterized downstream pathways affected by this compound involves Focal Adhesion Kinase (FAK) and Paxillin, two critical components of focal adhesions that play a central role in cell adhesion and migration.[7][8][9][10]

Quantitative Data: Inhibitory Profile of this compound

The efficacy and selectivity of a kinase inhibitor are paramount to its utility as a research tool and its potential as a therapeutic agent. This compound has been characterized against a panel of kinases to determine its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

| Kinase Target | IC50 | Substrate/Assay Condition | Reference |

| Src Family Kinases | |||

| c-Src | 5-20 nM | Peptide Substrate Phosphorylation | [2][3] |

| c-Src | 40 nM | Autophosphorylation | [2][3] |

| Lck | 290 nM | [2] | |

| Other Kinases | |||

| EGFR | 150 nM | [2] | |

| KDR (VEGFR2) | 1.0 µM | [4] | |

| v-Abl | 310 nM | [2] | |

| Substrate Phosphorylation | |||

| Poly-Glu-Tyr | 5.5 nM | [2] | |

| Optimal Src Substrate (OSS) peptide | 16.7 nM | [2] |

Core Signaling Pathway

This compound primarily targets the Src family of kinases, which are central nodes in numerous signaling pathways. A key pathway affected by this compound is the one regulating cell adhesion and migration through FAK and paxillin.

Another important context for SFK signaling is within the B-cell receptor (BCR) pathway, where kinases like Lyn and Syk play crucial roles. This compound, through its inhibition of SFKs, can impact B-cell activation and downstream signaling.

Experimental Protocols

In Vitro Src Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against purified Src kinase.

Materials:

-

Purified active Src kinase

-

Src kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Peptide substrate (e.g., "Src-tide" or a generic tyrosine kinase substrate like poly(Glu,Tyr)4:1)

-

[γ-³²P]ATP or unlabeled ATP

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper (for radioactive assay)

-

Scintillation counter (for radioactive assay)

-

Kinase detection reagent (e.g., ADP-Glo™ for non-radioactive assay)

-

Luminometer (for non-radioactive assay)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube or 96-well plate, combine Src kinase, Src kinase reaction buffer, and the peptide substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10-30 minutes) at 30°C to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP (either [γ-³²P]ATP for radioactive detection or unlabeled ATP for non-radioactive detection).

-

Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.

-

For Radioactive Assay: a. Stop the reaction by adding an equal volume of 75 mM phosphoric acid. b. Spot a portion of the reaction mixture onto a phosphocellulose paper square. c. Wash the paper squares extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. d. Measure the incorporated radioactivity using a scintillation counter.

-

For Non-Radioactive Assay (e.g., ADP-Glo™): a. Stop the kinase reaction by adding the ADP-Glo™ Reagent, which will deplete the remaining ATP. b. Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal. c. Measure the luminescence using a luminometer.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Src family kinase - Wikipedia [en.wikipedia.org]

- 6. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FAK and paxillin: regulators of N-cadherin adhesion and inhibitors of cell migration? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Altering FAK-Paxillin Interactions Reduces Adhesion, Migration and Invasion Processes | PLOS One [journals.plos.org]

- 9. Altering FAK-paxillin interactions reduces adhesion, migration and invasion processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to In Vitro Studies of CGP77675

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on CGP77675, a potent and orally active inhibitor of the Src family of non-receptor tyrosine kinases. This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the associated signaling pathways.

Core Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of Src family kinases (SFKs).[1] SFKs are crucial signaling proteins involved in a myriad of cellular processes, including cell proliferation, migration, and differentiation.[2][3] By binding to the ATP-binding site of these kinases, this compound prevents the phosphorylation of their downstream substrates, thereby modulating their activity.[4][5] The inhibitory action of this compound has been demonstrated to impact cancer progression, bone resorption, and the maintenance of embryonic stem cell pluripotency.[1][2][3]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of this compound against various kinases and cellular processes.

Table 1: Inhibitory Activity (IC₅₀) of this compound Against Purified Kinases

| Target Kinase | Substrate | IC₅₀ |

| Src | Peptide Substrates | 5-20 nM[1][6][7] |

| Src | Autophosphorylation | 40 nM[1][6][7] |

| Chicken Src | - | 20 nM[2][3] |

| EGFR | - | 40 nM[6] |

| KDR | - | 20 nM[6] |

| v-Abl | - | 150 nM[6] |

| Lck | - | 290 nM[2] |

| c-Abl | - | 310 nM[6] |

Table 2: Inhibitory Activity (IC₅₀) of this compound in Cell-Based Assays

| Cell Process/Substrate | Cell Line/System | IC₅₀ |

| Phosphorylation of poly-Glu-Tyr | - | 5.5 nM[2][3][6] |

| Phosphorylation of Optimal Src Substrate (OSS) peptide | - | 16.7 nM[2][3][6] |

| Parathyroid hormone-induced bone resorption | Rat fetal long bone cultures | 0.8 µM[2][3][6] |

| Tyrosine phosphorylation of Fak | IC8.1 cells | 0.2 µM[2][3][6] |

| Tyrosine phosphorylation of Paxillin | IC8.1 cells | 0.5 µM[2][3][6] |

| Tyrosine phosphorylation of Src | IC8.1 cells | 5.7 µM[2][3][6] |

Key Experimental Protocols

Detailed experimental protocols for the cited studies are not exhaustively available in the provided search results. However, based on the descriptions, the following methodologies are inferred for key experiments.

1. Kinase Inhibition Assay (General Protocol)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified kinases.

-

Methodology:

-

Purified recombinant kinase (e.g., Src, EGFR, KDR) is incubated in a reaction buffer containing a specific peptide substrate and ATP.

-

This compound is added to the reaction mixture at varying concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The extent of substrate phosphorylation is quantified. This can be achieved through methods such as radioactive phosphate incorporation (e.g., ³²P-ATP), ELISA with phospho-specific antibodies, or fluorescence-based assays.

-

For autophosphorylation assays, the phosphorylation of the kinase itself is measured.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

2. Cell-Based Phosphorylation Assay

-

Objective: To assess the effect of this compound on the phosphorylation of intracellular substrates.

-

Methodology:

-

A suitable cell line (e.g., IC8.1) is cultured under standard conditions.

-

Cells are treated with various concentrations of this compound for a specified duration (e.g., 2 hours).[6]

-

Following treatment, cells are lysed to extract total cellular proteins.

-

The phosphorylation status of target proteins (e.g., Fak, Paxillin, Src) is determined by Western blotting using phospho-specific antibodies.

-

The band intensities are quantified using densitometry, and the IC₅₀ is determined by analyzing the dose-dependent decrease in phosphorylation.

-

3. Bone Resorption Assay

-

Objective: To evaluate the inhibitory effect of this compound on osteoclast-mediated bone resorption.

-

Methodology:

-

Fetal rat long bones are dissected and cultured in vitro.

-

Bone resorption is stimulated by adding parathyroid hormone (PTH) to the culture medium.

-

This compound is added to the cultures at a range of concentrations.

-

The cultures are incubated for a period sufficient to allow for measurable bone resorption.

-

Bone resorption is quantified by measuring the release of calcium into the culture medium or by histological analysis of the bone tissue.

-

The IC₅₀ value is calculated based on the dose-dependent inhibition of bone resorption.[2][3][6]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its in vitro evaluation.

Caption: this compound inhibits Src family kinases, blocking downstream substrate phosphorylation and cellular effects.

Caption: A general workflow for the in vitro characterization of this compound.

Application in Stem Cell Research

Recent studies have highlighted a role for this compound in the context of embryonic stem cell (ESC) research. In combination with a GSK-3 inhibitor (CHIR99021), a protocol termed "alternative 2i" has been developed.[1] This combination has been shown to effectively maintain mouse ESC self-renewal and pluripotency marker expression in serum-free conditions, offering a valuable tool for both the maintenance and derivation of ESCs from mouse embryos.[1] This suggests that Src signaling, in addition to the MAPK and GSK-3 pathways, is a key regulator of pluripotency.

Caption: this compound in an "alternative 2i" cocktail promotes mouse embryonic stem cell self-renewal.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Immunomart [immunomart.com]

CGP77675: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP77675 is a potent, orally active small molecule inhibitor of Src family kinases (SFKs). Initially developed by Novartis, this pyrrolo[2,3-d]pyrimidine derivative has been investigated for its therapeutic potential in various diseases, including cancer and bone disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While the specific synthesis and clinical trial data for this compound are not extensively detailed in the public domain, this guide consolidates the available information to serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery.

Introduction

The Src family of non-receptor tyrosine kinases comprises nine members that play crucial roles in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of Src kinase activity has been implicated in the pathophysiology of numerous diseases, most notably in cancer, where it can contribute to tumor progression, metastasis, and resistance to therapy. This has made Src kinases attractive targets for therapeutic intervention. This compound emerged from drug discovery efforts aimed at identifying potent and selective inhibitors of this important kinase family.

Discovery and Synthesis

This compound was developed by Novartis as a potent inhibitor of Src family kinases. While the specific, detailed synthetic route for this compound is not publicly available, the general synthesis of its core scaffold, a 4,5-disubstituted pyrrolo[2,3-d]pyrimidine, can be conceptualized through established organic chemistry principles. The synthesis of such compounds often involves a multi-step process.

A plausible synthetic approach, based on the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives, is outlined below. This generalized scheme involves the initial construction of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of various substituents at key positions to achieve the desired potency and selectivity.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the competitive inhibition of ATP binding to the catalytic domain of Src family kinases. This inhibition prevents the phosphorylation of downstream substrate proteins, thereby blocking the propagation of signals that drive cellular processes such as proliferation, survival, and migration.

The Src signaling pathway is a complex network with multiple downstream effectors. Upon activation by various upstream signals, such as growth factor receptors or integrins, Src phosphorylates a multitude of substrates, leading to the activation of several key signaling cascades.

Pharmacological Data

This compound has been characterized as a potent inhibitor of Src family kinases with activity against other related kinases. The following tables summarize the available quantitative data on its inhibitory activity.

Table 1: In Vitro Inhibitory Activity of this compound against various kinases.

| Target Kinase | IC50 (nM) | Reference |

| Purified Src (autophosphorylation) | 40 | [1][3][4] |

| Purified Src (peptide substrate) | 5-20 | [1][3][4] |

| v-Abl | 310 | [1][3] |

| Lck | 290 | [1][3] |

| EGFR | 150 | [1][3] |

| KDR (VEGFR2) | 1000 | [3] |

Table 2: In Vitro Inhibitory Activity of this compound on Substrate Phosphorylation.

| Substrate | IC50 (nM) | Reference |

| poly-Glu-Tyr | 5.5 | [1][3] |

| Optimal Src substrate (OSS) peptide | 16.7 | [1][3] |

Table 3: Cellular and In Vivo Activity of this compound.

| Assay | IC50 / Effect | Reference |

| Parathyroid hormone-induced bone resorption (rat fetal long bone cultures) | 0.8 µM | [1][3] |

| Tyrosine phosphorylation of FAK in IC8.1 cells | 0.2 µM | [1][3] |

| Tyrosine phosphorylation of paxillin in IC8.1 cells | 0.5 µM | [1][3] |

| Tyrosine phosphorylation of Src in IC8.1 cells | 5.7 µM | [1][3] |

| Inhibition of IL-1β-induced hypercalcemia in mice | Dose-dependent inhibition at 1, 5, and 25 mg/kg (s.c.) | [1] |

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not publicly available. However, this section provides representative, generalized protocols for the key assays used to characterize kinase inhibitors like this compound.

In Vitro Src Kinase Inhibition Assay (Radiometric)

This protocol describes a common method to determine the inhibitory activity of a compound against a purified kinase using a radiolabeled ATP.

Materials:

-

Purified active Src kinase

-

Src substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP

-

This compound

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing Src kinase and substrate peptide in kinase reaction buffer.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-32P]ATP.

-

Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., A549, H358)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., orally or via injection) to the treatment group according to a defined dosing schedule. The control group receives the vehicle.

-

Measure tumor volume using calipers at regular intervals throughout the study.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Analyze the data to determine the effect of this compound on tumor growth.

Clinical Development

A thorough search of public clinical trial registries and scientific literature did not yield any specific information regarding clinical trials of this compound. The highest R&D status found is "Pending". This suggests that the compound may not have progressed into human clinical trials, or that the data from any such trials have not been made publicly available.

Conclusion

This compound is a potent preclinical inhibitor of Src family kinases with demonstrated activity in cellular and in vivo models of cancer and bone disease. Its discovery and characterization have contributed to the understanding of the therapeutic potential of targeting Src signaling. While a lack of publicly available data on its specific synthesis and clinical development limits a complete assessment of its trajectory, the information presented in this guide provides a solid foundation for researchers interested in the biology of Src kinases and the development of novel kinase inhibitors. The provided experimental frameworks can serve as a starting point for the evaluation of new chemical entities targeting this important class of enzymes.

References

CGP77675: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of CGP77675, a potent and selective inhibitor of Src family kinases (SFKs). It details the compound's chemical properties, mechanism of action, and biological activity, supported by experimental data and methodologies. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their studies.

Chemical Structure and Properties

This compound is a synthetic, orally active small molecule inhibitor. Its core structure is a pyrrolo[2,3-d]pyrimidine, which is a common scaffold for kinase inhibitors.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol | [1] |

| Molecular Formula | C₂₆H₂₉N₅O₂ | [1] |

| Molecular Weight | 443.54 g/mol | [1] |

| CAS Number | 234772-64-6 | [1] |

| SMILES | O=C1CCN(CCC2=CC=C(N3C4=C(C(C5=CC=CC(OC)=C5)=C3)C(N)=NC=N4)C=C2)CC1 | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO |

Mechanism of Action and Biological Activity

This compound is a potent inhibitor of Src family kinases (SFKs), a group of non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, survival, and migration.[2] Overactivity of SFKs has been implicated in the progression of several cancers and other diseases.[2]

This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the kinase. This prevents the autophosphorylation of Src and the phosphorylation of its downstream substrates.[3]

In Vitro Kinase Inhibition

This compound has been shown to inhibit the activity of several kinases with high potency. The half-maximal inhibitory concentrations (IC₅₀) against a panel of kinases are summarized in the table below.

Table 2: In Vitro Inhibitory Activity of this compound against Various Kinases

| Target Kinase | IC₅₀ (nM) | Reference |

| Src (peptide substrate) | 5-20 | [1][3] |

| Src (autophosphorylation) | 40 | [1][3] |

| c-Yes | Low nanomolar | |

| Lck | 290 | [1] |

| EGFR | 150 | [1] |

| KDR (VEGFR2) | 1000 | [1] |

| v-Abl | 310 | [1] |

Cell-Based Activity

This compound has demonstrated significant activity in various cell-based assays, highlighting its potential therapeutic applications.

Table 3: Cellular Activity of this compound

| Assay | Cell Type | Effect | IC₅₀ (µM) | Reference |

| Inhibition of Substrate Phosphorylation (Fak and Paxillin) | IC8.1 cells | Potent inhibition of tyrosine phosphorylation | 0.2 (Fak), 0.5 (Paxillin) | [1] |

| Inhibition of Bone Resorption | Rat fetal long bone cultures | Inhibition of parathyroid hormone-induced bone resorption | 0.8 | [1] |

| Maintenance of mESC Self-Renewal | Mouse Embryonic Stem Cells | Maintained self-renewal and pluripotency in combination with a GSK3 inhibitor | Not Applicable | [4] |

Signaling Pathways

This compound primarily targets the Src signaling pathway. By inhibiting Src kinases, it effectively blocks the phosphorylation of downstream substrates, thereby modulating various cellular functions.

References

CGP77675: A Technical Guide to its IC50 Values and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP77675 is a potent and orally active inhibitor of the Src family of non-receptor tyrosine kinases.[1][2][3] This family of kinases, which includes Src, Lck, Fyn, and others, plays a crucial role in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src family kinase activity has been implicated in the pathogenesis of various diseases, most notably cancer and osteoporosis.[1] this compound has demonstrated significant inhibitory activity against several members of the Src family and other kinases, making it a valuable tool for preclinical research and a potential candidate for therapeutic development.

This technical guide provides a comprehensive overview of the half-maximal inhibitory concentration (IC50) values of this compound against various kinases and in different cellular contexts. It also details the experimental methodologies used to determine these values and illustrates the key signaling pathways affected by the inhibitor.

Quantitative Data: IC50 Values of this compound

The inhibitory potency of this compound has been evaluated against a panel of kinases and in various cellular and biochemical assays. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of a target by 50%, are summarized in the tables below for easy comparison.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| c-Src (peptide substrate phosphorylation) | 5-20 | In vitro kinase assay | [2][3] |

| c-Src (autophosphorylation) | 40 | In vitro kinase assay | [2][3] |

| Lck | 290 | In vitro kinase assay | [2] |

| v-Abl | 310 | In vitro kinase assay | [2] |

| EGFR | 150 | In vitro kinase assay | [1] |

| KDR (VEGFR2) | 1000 | In vitro kinase assay | [2] |

Table 1: In Vitro Kinase Inhibition by this compound. This table summarizes the IC50 values of this compound against purified kinases.

| Cellular Process | Cell Line | IC50 (µM) | Assay Type | Reference |

| Phosphorylation of FAK | IC8.1 | 0.2 | Cellular assay | [2] |

| Phosphorylation of Paxillin | IC8.1 | 0.5 | Cellular assay | [2] |

| Parathyroid hormone-induced bone resorption | Rat fetal long bone cultures | 0.8 | Organotypic culture assay | [2] |

Table 2: Cellular Inhibitory Activity of this compound. This table presents the IC50 values of this compound in cell-based assays, reflecting its effects on intracellular signaling and function.

Experimental Protocols

A thorough understanding of the experimental conditions under which the IC50 values were determined is critical for the interpretation and replication of these findings. The following sections detail the methodologies employed in the key experiments cited.

In Vitro Src Kinase Inhibition Assay

The inhibitory activity of this compound against purified c-Src kinase was determined using a radiometric filter binding assay.

Materials:

-

Purified recombinant c-Src kinase

-

Biotinylated peptide substrate (e.g., poly-Glu-Tyr)

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound dissolved in DMSO

-

Streptavidin-coated filter plates

-

Scintillation counter

Procedure:

-

A reaction mixture containing c-Src kinase and the biotinylated peptide substrate in kinase reaction buffer is prepared.

-

This compound is added at various concentrations to the reaction mixture. A DMSO control (vehicle) is also included.

-

The kinase reaction is initiated by the addition of [γ-³³P]ATP.

-

The reaction is allowed to proceed for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by the addition of a stop solution (e.g., EDTA).

-

The reaction mixture is transferred to a streptavidin-coated filter plate, which captures the biotinylated peptide substrate.

-

The plate is washed to remove unincorporated [γ-³³P]ATP.

-

The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.

-

The percentage of kinase inhibition is calculated for each concentration of this compound relative to the DMSO control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Phosphorylation Assay (Western Blotting)

The effect of this compound on the phosphorylation of intracellular Src substrates, such as Focal Adhesion Kinase (FAK) and Paxillin, was assessed in cell lines like IC8.1.

Materials:

-

IC8.1 cells

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phosphorylated FAK (p-FAK), total FAK, phosphorylated Paxillin (p-Paxillin), and total Paxillin

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

SDS-PAGE and Western blotting equipment

Procedure:

-

IC8.1 cells are seeded in culture plates and allowed to adhere.

-

The cells are treated with various concentrations of this compound or DMSO (vehicle control) for a specified duration.

-

Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with lysis buffer.

-

The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

Protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for p-FAK, total FAK, p-Paxillin, or total Paxillin.

-

After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.

-

The protein bands are visualized using an ECL detection system.

-

The band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated for each treatment condition.

-

The IC50 value is determined by plotting the percentage of inhibition of phosphorylation against the logarithm of the this compound concentration.

Bone Resorption Assay

The inhibitory effect of this compound on osteoclast-mediated bone resorption was evaluated using an organotypic culture of rat fetal long bones.

Materials:

-

Pregnant Sprague-Dawley rats (embryonic day 19)

-

Dissection tools

-

Culture medium (e.g., BGJb medium) supplemented with bovine serum albumin (BSA)

-

Parathyroid hormone (PTH)

-

This compound dissolved in DMSO

-

⁴⁵Ca-labeled fetal long bones (pre-labeled by injecting the pregnant rat with ⁴⁵CaCl₂)

-

Scintillation counter

Procedure:

-

Fetal long bones (radii and ulnae) are dissected from 19-day-old rat embryos pre-labeled with ⁴⁵Ca.

-

The bones are cultured individually in wells of a culture plate containing culture medium.

-

The cultures are pre-incubated for 24 hours to allow for a basal release of ⁴⁵Ca.

-

The medium is then replaced with fresh medium containing PTH to stimulate bone resorption.

-

This compound is added to the PTH-stimulated cultures at various concentrations. Control cultures receive either no treatment, PTH alone, or PTH with DMSO.

-

The cultures are incubated for a defined period (e.g., 48-72 hours).

-

At the end of the culture period, the amount of ⁴⁵Ca released into the medium is measured using a scintillation counter.

-

The bones are also processed to determine their residual ⁴⁵Ca content.

-

The percentage of ⁴⁵Ca release is calculated for each treatment group.

-

The percentage of inhibition of PTH-stimulated bone resorption is calculated for each concentration of this compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The inhibitory effects of this compound are mediated through its interaction with key signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary signaling cascade affected by this compound and the general workflow for determining its IC50 values.

Figure 1: Simplified Src signaling pathway inhibited by this compound.

Figure 2: General experimental workflow for IC50 determination.

References

Methodological & Application

CGP77675: Application Notes and Experimental Protocols for a Src Family Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP77675 is a potent and orally active inhibitor of Src family kinases (SFKs), a group of non-receptor tyrosine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of SFK activity has been implicated in the pathogenesis of several diseases, including cancer and osteoporosis.[1] this compound exerts its effects by inhibiting the phosphorylation of peptide substrates and the autophosphorylation of Src.[2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in in vitro and cell-based assays.

Data Presentation

Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various kinases and in different cellular assays. This data is crucial for determining the appropriate concentration range for experimental use.

| Target/Assay | IC₅₀ | Reference(s) |

| Kinase Activity | ||

| Src (Peptide Substrate Phosphorylation) | 5-20 nM | [2][3][4] |

| Src (Autophosphorylation) | 40 nM | [2][3][4] |

| Poly-Glu-Tyr Phosphorylation | 5.5 nM | [1][2] |

| Optimal Src Substrate (OSS) Peptide Phosphorylation | 16.7 nM | [1][2] |

| Lck | 0.29 µM (290 nM) | [1][2] |

| v-Abl | 0.31 µM (310 nM) | [1][2] |

| EGFR | 0.15 µM (150 nM) | [1][2] |

| KDR (VEGFR2) | 1.0 µM (1000 nM) | [1][2] |

| Cellular Activity | ||

| Parathyroid Hormone-Induced Bone Resorption | 0.8 µM | [1][2] |

| FAK Phosphorylation (IC8.1 cells) | 0.2 µM | [1][2] |

| Paxillin Phosphorylation (IC8.1 cells) | 0.5 µM | [1][2] |

| Src Phosphorylation (IC8.1 cells) | 5.7 µM | [1][2] |

Signaling Pathway

The diagram below illustrates the simplified signaling pathway of Src kinase and the inhibitory action of this compound. Src, upon activation, phosphorylates downstream substrates, leading to various cellular responses. This compound blocks this cascade by inhibiting Src's kinase activity.

Caption: Src signaling pathway and its inhibition by this compound.

Experimental Protocols

In Vitro Src Kinase Activity Assay

This protocol is designed to measure the phosphotransferase activity of Src kinase in the presence of this compound. The assay is based on the quantification of a phosphorylated specific substrate peptide.

Experimental Workflow:

References

- 1. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bone Resorption Assay [bio-protocol.org]

- 3. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 4. Bone Resorption Assay [en.bio-protocol.org]

Application Notes and Protocols for CGP77675 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of CGP77675, a potent and orally active inhibitor of the Src family of non-receptor tyrosine kinases, in a variety of cell culture applications. Detailed protocols for common assays are provided to facilitate experimental design and execution.

Mechanism of Action

This compound is a selective inhibitor of Src family kinases (SFKs).[1][2] It exerts its inhibitory effect by competing with ATP for the binding site on the kinase domain, thereby preventing the autophosphorylation and activation of Src.[3] This, in turn, blocks the phosphorylation of downstream substrate proteins involved in crucial cellular processes. The inhibition of Src signaling can lead to reduced cell proliferation, migration, and survival in cancer cells where Src is often overexpressed or hyperactivated.[1]

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the inhibitory concentrations of this compound in various in vitro and cell-based assays.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | IC50 |

| Src (peptide substrate) | 5-20 nM[1] |

| Src (autophosphorylation) | 40 nM[1] |

| EGFR | 40 nM[1] |

| KDR (VEGFR2) | 20 nM[1] |

| v-Abl | 150 nM[1] |

| Lck | 290 nM[1] |

Table 2: Cell-Based Assay Concentrations for this compound

| Cell Line/System | Assay | Concentration/IC50 | Treatment Duration | Observed Effect |

| Rat Fetal Long Bone Cultures | Bone Resorption | 0.8 µM (IC50) | Not Specified | Inhibition of parathyroid hormone-induced bone resorption.[1] |

| IC8.1 (Src-overexpressing) | Western Blot | 0.04 - 10 µM | 2 hours | Dose-dependent inhibition of Fak and paxillin phosphorylation.[1] |

| MC3T3-E1 | Cell Viability | 0.2, 1, and 5 µM | Up to 3 days | Did not influence cell viability.[1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound treatment.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of Src Pathway Inhibition

This protocol allows for the detection of changes in the phosphorylation status of Src and its downstream targets following treatment with this compound.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete culture medium

-

6-well plates

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-Src, anti-phospho-FAK, anti-FAK, anti-phospho-paxillin, anti-paxillin, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 2 hours). Include a vehicle control.

-

Cell Lysis: Place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Lysate Collection: Transfer the cell lysates to pre-chilled microcentrifuge tubes. Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

-